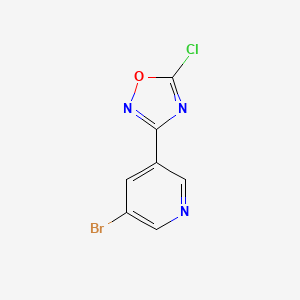

3-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine

Description

3-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 5-chloro-1,2,4-oxadiazole moiety. This structure combines electron-withdrawing substituents (Br, Cl) and a rigid oxadiazole ring, making it a versatile intermediate in medicinal chemistry and organic synthesis. Similar compounds are frequently employed in cross-coupling reactions, drug discovery, and materials science due to their tunable electronic properties and reactivity .

Properties

Molecular Formula |

C7H3BrClN3O |

|---|---|

Molecular Weight |

260.47 g/mol |

IUPAC Name |

3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole |

InChI |

InChI=1S/C7H3BrClN3O/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H |

InChI Key |

SGFBPECAABUVLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NOC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an appropriate amidoxime to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles under suitable conditions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable interactions with various biological targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Pyridine Ring

3-Bromo-5-(2,5-difluorophenyl)pyridine

- Structure : Pyridine with 3-Br and 5-(2,5-difluorophenyl) groups.

- Properties: Enhanced aromatic stacking due to fluorine’s electronegativity.

- Applications : Used in electronic device synthesis and as a scaffold for bioactive molecules.

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Pyridine with 3-Br and 5-boronate ester groups.

- Properties : The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions. Demonstrated utility in synthesizing cholinergic drugs for gastrointestinal disorders and mGluR5 modulators .

- Applications : Key intermediate in medicinal chemistry and organic electroluminescent materials.

Oxadiazole-Based Pyridine Derivatives

3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine

- Structure: Pyridine with 5-(phenoxymethyl-oxadiazole).

- Properties : Higher logP (2.49) compared to the chloro-oxadiazole derivative, indicating improved lipophilicity. Polar surface area (48.327 Ų) suggests moderate solubility .

- Applications : Primarily explored in agrochemical and pharmaceutical research due to its balanced hydrophobicity.

5-Fluoro-2-[5-(4-piperidinylmethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride

- Structure : Pyridine with 5-F and 2-(piperidinylmethyl-oxadiazole).

- Properties : Incorporation of fluorine enhances metabolic stability; the piperidine group augments binding to central nervous system (CNS) targets. Used in neuropharmacology .

- Applications : Investigated as a modulator of neurotransmitter receptors.

Brominated Pyridines with Alternative Functional Groups

3-Bromo-5-Methoxypyridine

- Structure : Pyridine with 3-Br and 5-OCH₃.

- Properties : Methoxy group increases electron density on the pyridine ring, altering reactivity in nucleophilic substitutions. Molecular weight: 188.02 .

- Applications : Intermediate in synthesizing antihypertensive and antiviral agents.

3-(3-Bromo-1,2-oxazol-5-yl)pyridine

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

*Estimated based on formula.

Biological Activity

3-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound 3-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine has the following structural formula:

Key Properties:

- CAS Number: 1323919-94-3

- Molecular Weight: 256.52 g/mol

- Melting Point: Not specified in the available literature.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of 3-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine have been evaluated in several studies.

Anticancer Activity

-

Cytotoxicity Studies:

- A study evaluated the cytotoxic effects of various oxadiazole derivatives against several cancer cell lines. The results indicated that compounds with similar structures to 3-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine exhibited significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines at sub-micromolar concentrations .

- The compound was noted to induce apoptosis in MCF-7 cells through activation of p53 and caspase pathways .

- Case Study:

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains:

- Gram-positive and Gram-negative Bacteria: Preliminary tests showed that oxadiazole derivatives can inhibit the growth of both types of bacteria. However, specific data on 3-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine's activity against these pathogens is limited in current literature .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | CEM-13 (Leukemia) | <0.5 | |

| Cytotoxicity | MCF-7 (Breast Cancer) | <0.8 | |

| Antimicrobial | Various Bacteria | TBD |

The proposed mechanism for the anticancer activity of this compound involves:

- Induction of Apoptosis: Activation of apoptotic pathways through p53 modulation.

- Cell Cycle Arrest: Potential inhibition of cell cycle progression in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.